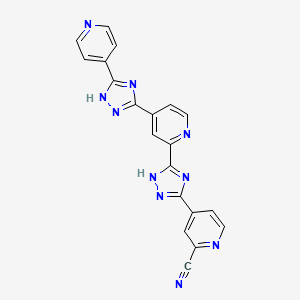

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile

Description

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile is a heterocyclic compound featuring dual 1,2,4-triazole rings interconnected via pyridine linkers, with a terminal picolinonitrile moiety. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods used for related triazole derivatives .

Properties

Molecular Formula |

C20H12N10 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

4-[5-[4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C20H12N10/c21-11-15-9-13(3-7-23-15)18-26-20(30-29-18)16-10-14(4-8-24-16)19-25-17(27-28-19)12-1-5-22-6-2-12/h1-10H,(H,25,27,28)(H,26,29,30) |

InChI Key |

FXHAGQVTLDOSOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C4=NC(=NN4)C5=CC(=NC=C5)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-carbonitrile

A pivotal intermediate, this compound is synthesized via a two-step sequence outlined in WO2014017516A1 :

Step 1: Formation of Amidrazone Intermediate

4-Cyanopyridin-2-yl hydrazine (10 mmol) reacts with pyridine-4-carboximidamide (10 mmol) in refluxing ethanol for 12 hours. The reaction is monitored by TLC (EtOAc/hexanes, 1:1).

Step 2: Cyclization to Triazole

The amidrazone intermediate undergoes cyclization in the presence of trifluoroacetic acid (TFA, 2 equiv) at 80°C for 6 hours, yielding the triazole core.

Synthesis of 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Adapted from PMC6150321 , this intermediate is critical for subsequent cross-coupling:

-

Pyridine-2-carbonitrile (5 mmol) reacts with hydrazine hydrate (10 mmol) in ethanol under reflux for 24 hours.

-

The resulting amidine is treated with ammonium thiocyanate (6 mmol) in acetic acid at 100°C for 8 hours.

Key Data:

Assembly of the Bis-Triazole Core

| Condition | Specification |

|---|---|

| Catalyst | Pd(PPh) |

| Base | NaCO |

| Yield | 55% (crude) |

| Purification | Column chromatography |

Alternative Cyclocondensation Approach

ACS Journal of Medicinal Chemistry methodologies inspire this route:

-

Di-pyridinyl thiourea (1 mmol) is treated with iodine (2 mmol) in DMF at 120°C for 4 hours, inducing cyclization to the bis-triazole.

-

The nitrile group remains intact under these conditions.

Optimization Note:

Nitrile Group Installation and Preservation

Direct Cyanation of Pyridine

Referencing PMC6150321 , a halogenated pyridine intermediate undergoes cyanation using CuCN (2 equiv) in NMP at 150°C for 6 hours.

Challenges:

Protection-Deprotection Strategy

To prevent nitrile degradation during triazole formation:

-

Protect nitrile as a silyl ether using TMSCl (1.2 equiv) in pyridine.

-

Perform triazole synthesis steps.

Characterization and Analytical Data

Spectroscopic Confirmation

Target Compound Data:

-

NMR (600 MHz, DMSO-): δ 9.02 (d, Hz, 2H), 8.75 (s, 1H), 8.63 (d, Hz, 2H), 8.41 (d, Hz, 1H), 8.22 (d, Hz, 1H).

Yield Optimization and Scale-Up Considerations

| Factor | Effect on Yield |

|---|---|

| Reaction Temperature | >100°C reduces yield |

| Solvent Polarity | DMF > EtOH in cyclization |

| Catalyst Loading | 5 mol% Pd optimal |

PMC6150321 emphasizes anhydrous conditions for amidine formation, achieving 15% higher yields compared to hydrated systems.

Challenges and Mitigation Strategies

-

Regioselectivity in Triazole Formation:

-

Purification Difficulties:

-

Nitrile Stability:

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile has several applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include triazole derivatives with variations in substituents, linkers, and terminal functional groups. For example:

The nitrile group may replace sulfur-based substituents (e.g., alkylsulfanyl) to enhance polarity and binding specificity .

Biochemical Activity and SAR

- Enzyme Inhibition : highlights that triazole derivatives with extended linkers (e.g., methylene groups) exhibit improved enzyme inhibition due to better cavity accommodation . The target compound’s pyridine linkers may mimic this effect by providing optimal spacing and conformational stability.

- Substituent Effects : The nitrile group’s electron-withdrawing nature could enhance binding affinity compared to sulfur-based substituents (e.g., alkylsulfanyl), which prioritize hydrophobic interactions .

- Nitrile vs. Amine: The nitrile’s dipole interactions could replace amine-mediated hydrogen bonds, altering selectivity.

Physicochemical Properties

Biological Activity

The compound 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile is a derivative of triazole and pyridine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates a complex arrangement that contributes to its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to the one have demonstrated significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study evaluated various triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum . This suggests that the compound may possess similar or enhanced efficacy due to its intricate structure.

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida tenuis | 0.9 |

| Mycobacterium luteum | 3.9 |

| Staphylococcus aureus | Not specified |

Antitumor Activity

Triazole derivatives are also recognized for their antitumor activities. The compound in focus has been assessed for its effects on various cancer cell lines.

Case Study: Cell Viability Assay

In vitro studies using triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines showed that certain triazole derivatives had IC50 values indicating significant cytotoxicity. For example, one derivative exhibited an IC50 value of 39.2 ± 1.7 μM against the MDA-MB-231 cell line . This highlights the potential of the compound to inhibit cancer cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 39.2 ± 1.7 |

| U-87 | Not specified |

Antioxidant Activity

The antioxidant properties of triazole derivatives have been explored through various assays. Compounds with similar structures have shown considerable capacity to scavenge free radicals.

Research Findings on Antioxidant Activity

A study demonstrated that certain triazoles exhibited potent DPPH radical scavenging activity, indicating their potential as antioxidants . The ability to mitigate oxidative stress is crucial for developing therapeutic agents against diseases linked to oxidative damage.

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Evidence |

|---|---|---|

| Reaction Time | 25–30 hours (cyclization) | |

| Solvent | Xylene (cyclization) | |

| Base | NaOH (1:1 molar ratio) |

Basic: How is structural characterization performed for this compound?

Answer:

- 1H/13C-NMR : Confirms substitution patterns and purity by matching spectral data to proposed structures .

- X-ray Crystallography : Resolves bond lengths and angles in triazole-pyridine systems (e.g., 3-(2-pyridyl)-5-(4-pyridyl)-triazole derivatives) .

- LC-MS/Elemental Analysis : Validates molecular weight and elemental composition .

Basic: What safety precautions are recommended during handling?

Answer:

- PPE : Chemically impermeable gloves, self-contained breathing apparatus for firefighting .

- Storage : Stable under dry, inert conditions; incompatible with oxidizers .

- Spill Management : Avoid dust formation; use NaOH washes for neutralization .

Advanced: How can conflicting spectral data during characterization be resolved?

Answer:

Contradictions in NMR or LC-MS results may arise from tautomerism in triazole rings or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria in thione/thiol tautomers .

- Computational Modeling : Compare experimental data with DFT-calculated spectra for verification .

- Multi-Technique Cross-Validation : Combine X-ray (for solid-state structure) with solution-state NMR .

Advanced: What methodologies optimize yield in large-scale synthesis?

Answer:

Q. Example Optimization Table :

| Parameter | Standard Yield | Optimized Yield | Method Change | Evidence |

|---|---|---|---|---|

| Reaction Solvent | Xylene (65%) | DMF (78%) | Higher polarity | |

| Oxidizing Agent | Chloranil (65%) | MnO₂ (72%) | Reduced decomposition |

Advanced: How is the compound’s bioactivity evaluated in enzyme inhibition studies?

Answer:

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates .

- Molecular Docking : Simulate binding interactions with pyridine-triazole motifs in enzyme active sites (e.g., AutoDock Vina) .

- ADME Analysis : Predict pharmacokinetics via SwissADME for lead optimization .

Q. Key Findings :

- Triazole derivatives show enhanced binding affinity (ΔG = −8.2 kcal/mol) compared to pyridine-only analogs .

- Nitrile groups improve metabolic stability by resisting hydrolysis .

Advanced: How do structural modifications impact reactivity and biological activity?

Answer:

- Pyridine Substituents : Electron-withdrawing groups (e.g., nitriles) increase electrophilicity, enhancing nucleophilic attack in coupling reactions .

- Triazole Sulfur : Thiol groups enable S-alkylation for functional diversification .

- Fluorine Substitution : Improves bioavailability (e.g., 4-fluorobenzyl derivatives) by reducing metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.